molecular formula C18H16N2O4S B352488 4-((2,4-Dioxo-5-(p-tolylamino)thiazolidin-3-yl)methyl)benzoic acid CAS No. 1008004-79-2

4-((2,4-Dioxo-5-(p-tolylamino)thiazolidin-3-yl)methyl)benzoic acid

Cat. No.: B352488
CAS No.: 1008004-79-2
M. Wt: 356.4g/mol
InChI Key: YEUSDYQLFQOGIW-UHFFFAOYSA-N
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Description

4-((2,4-Dioxo-5-(p-tolylamino)thiazolidin-3-yl)methyl)benzoic acid is a complex organic compound that features a thiazolidine ring, a benzoic acid moiety, and a p-tolylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2,4-Dioxo-5-(p-tolylamino)thiazolidin-3-yl)methyl)benzoic acid typically involves the condensation of thiazolidine-2,4-dione with suitable aldehydes, followed by a reaction with 4-(bromomethyl)benzoic acid. The reaction is often carried out in the presence of a base such as potassium carbonate in a refluxing solvent like acetone . The product is then purified through acidification and recrystallization.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure high yield and purity. Green chemistry approaches, such as the use of microwave irradiation and nano-catalysis, are also employed to enhance efficiency and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-((2,4-Dioxo-5-(p-tolylamino)thiazolidin-3-yl)methyl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions include various thiazolidine derivatives, sulfoxides, sulfones, and substituted benzoic acid derivatives. These products often exhibit enhanced biological activities and are of interest for further medicinal chemistry studies .

Mechanism of Action

The mechanism of action of 4-((2,4-Dioxo-5-(p-tolylamino)thiazolidin-3-yl)methyl)benzoic acid involves its interaction with specific molecular targets and pathways. The thiazolidine ring is known to interact with enzymes and receptors, modulating their activity. This compound can inhibit topoisomerase IV and DNA gyrase, leading to antibacterial effects . Additionally, it may interact with peroxisome proliferator-activated receptors (PPARs), influencing metabolic and inflammatory pathways .

Comparison with Similar Compounds

Properties

IUPAC Name

4-[[5-(4-methylanilino)-2,4-dioxo-1,3-thiazolidin-3-yl]methyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O4S/c1-11-2-8-14(9-3-11)19-15-16(21)20(18(24)25-15)10-12-4-6-13(7-5-12)17(22)23/h2-9,15,19H,10H2,1H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEUSDYQLFQOGIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2C(=O)N(C(=O)S2)CC3=CC=C(C=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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